molecular formula C19H24O3 B12666161 2,3-Bis(2,4-dimethylphenoxy)propan-1-ol CAS No. 94109-20-3

2,3-Bis(2,4-dimethylphenoxy)propan-1-ol

Cat. No.: B12666161
CAS No.: 94109-20-3
M. Wt: 300.4 g/mol
InChI Key: LNIPKNVYCLDKBU-UHFFFAOYSA-N
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Description

2,3-Bis(2,4-dimethylphenoxy)propan-1-ol is an organic compound with the molecular formula C19H24O3 and a molecular weight of 300.39 g/mol It is characterized by the presence of two 2,4-dimethylphenoxy groups attached to a propan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(2,4-dimethylphenoxy)propan-1-ol typically involves the reaction of 2,4-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which subsequently undergoes nucleophilic attack by another molecule of 2,4-dimethylphenol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(2,4-dimethylphenoxy)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Bis(2,4-dimethylphenoxy)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(2,4-dimethylphenoxy)propan-1-ol involves its interaction with specific molecular targets. The phenoxy groups can interact with enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(2,4-dimethylphenoxy)propan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two 2,4-dimethylphenoxy groups provides distinct steric and electronic properties compared to other isomers .

Properties

CAS No.

94109-20-3

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

2,3-bis(2,4-dimethylphenoxy)propan-1-ol

InChI

InChI=1S/C19H24O3/c1-13-5-7-18(15(3)9-13)21-12-17(11-20)22-19-8-6-14(2)10-16(19)4/h5-10,17,20H,11-12H2,1-4H3

InChI Key

LNIPKNVYCLDKBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CO)OC2=C(C=C(C=C2)C)C)C

Origin of Product

United States

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